1-(4-Chlorophenyl)-3-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)urea
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Description
The compound “1-(4-Chlorophenyl)-3-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)urea” is a complex organic molecule that contains several functional groups. It has a urea group (-NH-CO-NH-), a chlorophenyl group (a benzene ring with a chlorine atom), and a thiadiazol group (a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms). The ethylthio group (an ethyl group attached to a sulfur atom) is attached to the thiadiazol ring .
Scientific Research Applications
Plant Growth Regulation
- Study 1 : Synthesized derivatives of 1,3,4-thiadiazol-2-yl ureas showed promising activity as plant growth regulators (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Antitumor Activities
- Study 2 : Novel derivatives containing a thiadiazole and urea structure demonstrated significant antitumor activities, highlighting their potential in cancer research (S. Ling, Zhou Xin, Jin-Qing Zhong, & Fang Jian‐xin, 2008).
- Study 3 : Compounds with a thiadiazole and urea structure were shown to inhibit tumor metastasis in a Lewis-lung-carcinoma model (Zou Xia, 2011).
Antioxidant Activity
- Study 4 : Urea, thiourea, and selenourea derivatives with thiazole moieties exhibited potent in vitro antioxidant activity, suggesting their use in combating oxidative stress (M. V. Bhaskara Reddy, D. Srinivasulu, K. Peddanna, C. Apparao, & P. Ramesh, 2015).
Antimicrobial and Antifungal Activity
- Study 5 : N-(4-Chloro-2-trifluoroactyl phenyl) - aminothiazole derivatives exhibited significant antibacterial and antifungal activity (K. Sujatha, Shilpa, & R. Gani, 2019).
Corrosion Inhibition
- Study 6 : Thiazole and thiadiazole derivatives were studied for their corrosion inhibition performance on iron, showing promising results in protecting metal surfaces (S. Kaya, C. Kaya, Lei Guo, F. Kandemirli, B. Tüzün, İlkay Uğurlu, Loutfy H. Madkour, & M. Saracoglu, 2016).
Anticholinesterase Activity
- Study 7 : Novel coumarylthiazole derivatives with aryl urea/thiourea groups exhibited inhibitory effects on cholinesterases, suggesting their use in treating neurodegenerative diseases (B. Z. Kurt, I. Gazioğlu, F. Sonmez, & M. Kuçukislamoglu, 2015).
Fungicidal Activity
- Study 8 : 1,3,4-Thiadiazole derivatives demonstrated significant fungicidal activity, particularly against rice sheath blight, a major disease in rice cultivation (H. Chen, Z. Li, & Y. Han, 2000).
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4OS2/c1-2-18-11-16-15-10(19-11)14-9(17)13-8-5-3-7(12)4-6-8/h3-6H,2H2,1H3,(H2,13,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGRPQSPXKIGPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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